molecular formula C11H20BNO4 B13475455 (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

Cat. No.: B13475455
M. Wt: 241.09 g/mol
InChI Key: NQBAGRXVXAKNEC-UHFFFAOYSA-N
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Description

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group can be added to amines using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The boronic acid functionality can be introduced through various methods, including the reaction of an appropriate boronic ester with a suitable precursor .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid involves the reactivity of the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The Boc group serves as a protecting group for the amine, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

  • {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid
  • {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic ester
  • {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic anhydride

Uniqueness

The uniqueness of {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid lies in its combination of a Boc-protected amine and a boronic acid group. This dual functionality allows for versatile applications in organic synthesis and the development of boron-containing compounds .

Properties

Molecular Formula

C11H20BNO4

Molecular Weight

241.09 g/mol

IUPAC Name

[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid

InChI

InChI=1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3

InChI Key

NQBAGRXVXAKNEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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